2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14F2N2O2 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many bioactive molecules . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , which suggests that “2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one” might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which are structurally similar to pyrrolidine derivatives, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the pyrrolidine ring and other functional groups might influence these properties .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, it might have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura cross-coupling reaction, which might be used in the synthesis of this compound, is known to be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound’s interactions with biomolecules are influenced by steric factors, leading to different biological profiles depending on the spatial orientation of substituents .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereogenic carbons and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . These interactions result in the modulation of various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity contributes to its stability, allowing for sustained interactions with biomolecules
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. The compound’s interactions with enantioselective proteins and its stereogenic carbons play a role in determining its biological activity at different dosages . Detailed studies are required to establish safe and effective dosage ranges for this compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its metabolic activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s non-planarity and stereogenic carbons contribute to its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules
Properties
IUPAC Name |
2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c1-14-4-6-2-8(9,10)5-12(6)7(13)3-11/h6H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSJQHHZQPCELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.